molecular formula C9H11NO B034453 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde CAS No. 105679-16-1

4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde

Cat. No. B034453
M. Wt: 149.19 g/mol
InChI Key: BDVQPOKEJHCNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is an organic compound that is widely used in scientific research. It is a versatile building block in the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is not fully understood. However, it is believed to act as a precursor to various biologically active compounds. It is also believed to interact with various enzymes and receptors in the body, leading to various physiological effects.

Biochemical And Physiological Effects

4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde has various biochemical and physiological effects. It has been shown to have antitumor, antiviral, and antibacterial properties. It also has anxiolytic and antidepressant effects, as well as the ability to regulate appetite and sleep. Additionally, it is involved in the regulation of various neurotransmitters, such as serotonin and dopamine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds, making it a valuable tool in drug discovery. However, one of the limitations of using this compound is its instability. It is prone to oxidation and degradation, which can affect its activity and potency.

Future Directions

There are many future directions for the use of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in scientific research. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential as a drug target for various diseases, such as cancer and neurological disorders. Additionally, the role of this compound in various physiological processes, such as metabolism and immune function, could be further explored.
In conclusion, 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst. Another method involves the reduction of indole-3-carboxaldehyde using sodium borohydride or other reducing agents.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is widely used in scientific research due to its versatile nature. It is a key building block in the synthesis of various biologically active compounds, including alkaloids, antitumor agents, and neurotransmitters. It is also used in the synthesis of various natural products, such as tryptophan and serotonin.

properties

CAS RN

105679-16-1

Product Name

4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4,5,6,7-tetrahydroindole-1-carbaldehyde

InChI

InChI=1S/C9H11NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h5-7H,1-4H2

InChI Key

BDVQPOKEJHCNCD-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CN2C=O

Canonical SMILES

C1CCC2=C(C1)C=CN2C=O

synonyms

1H-Indole-1-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI)

Origin of Product

United States

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